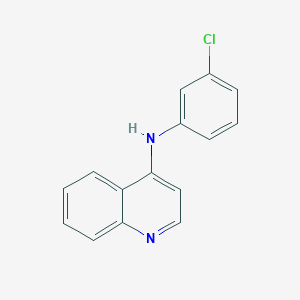![molecular formula C11H11FN2S B7546907 2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole, also known as FMI, is a chemical compound that has been widely studied for its potential applications as a therapeutic agent. FMI belongs to the class of imidazole derivatives, which have been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. This compound is also stable under a wide range of conditions, making it suitable for use in various lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole. One area of research is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of the potential use of this compound as a diagnostic tool for detecting cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole involves the reaction of 2-fluorobenzyl chloride with 1-methylimidazole in the presence of a thiol catalyst, such as thiourea or cysteine. The resulting product is then purified by column chromatography to obtain pure this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit a range of biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a diagnostic tool for detecting cancer cells.
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-14-7-6-13-11(14)15-8-9-4-2-3-5-10(9)12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWVOTXLAYEWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)



![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)

![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)
